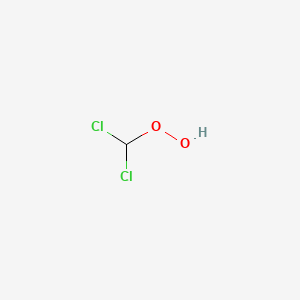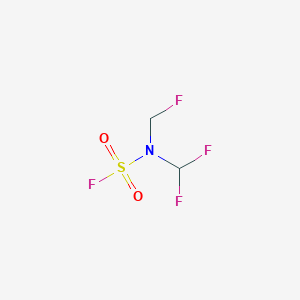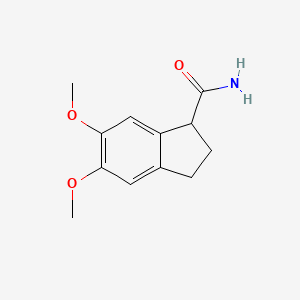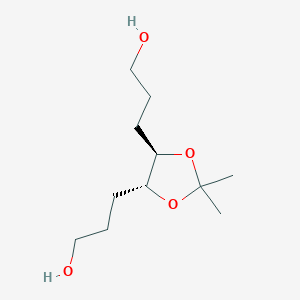![molecular formula C11H12O4 B14273356 Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- CAS No. 130662-46-3](/img/structure/B14273356.png)
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with an aldehyde group, an acetyloxy group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- can be achieved through several methods. One common approach involves the acylation of 2-hydroxy-3-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxy and acetyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is 2-[(acetyloxy)methyl]-3-methoxybenzoic acid.
Reduction: The major product is 2-[(acetyloxy)methyl]-3-methoxybenzyl alcohol.
Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Applications De Recherche Scientifique
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and acetyloxy groups may also contribute to the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: Lacks the acetyloxy and methoxy groups, making it less reactive in certain chemical reactions.
2-Hydroxy-3-methoxybenzaldehyde: Contains a hydroxyl group instead of an acetyloxy group, leading to different reactivity and applications.
3-Methoxybenzaldehyde: Lacks the acetyloxy group, resulting in different chemical properties and uses.
Uniqueness
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- is unique due to the presence of both acetyloxy and methoxy groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical transformations and biological activities compared to its simpler analogs.
Propriétés
Numéro CAS |
130662-46-3 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(2-formyl-6-methoxyphenyl)methyl acetate |
InChI |
InChI=1S/C11H12O4/c1-8(13)15-7-10-9(6-12)4-3-5-11(10)14-2/h3-6H,7H2,1-2H3 |
Clé InChI |
DEYQRLHLZVZZRV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=C(C=CC=C1OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)








![Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate](/img/structure/B14273367.png)
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)

